N-[5-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
N-[5-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound featuring a thiazole ring, a piperidine moiety, and multiple sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting from a suitable thioamide and α-haloketone, the thiazole ring is formed through a cyclization reaction under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives.
Sulfonamide Formation: The sulfonamide groups are introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Final Coupling: The final step involves coupling the thiazole and piperidine intermediates, often using amide bond formation techniques such as carbodiimide-mediated coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the piperidine moiety.
Reduction: Reduction reactions can target the sulfonamide groups, potentially converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used, potentially forming new amide or thioether bonds.
Scientific Research Applications
Chemistry
In chemistry, N-[5-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its sulfonamide groups are known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. It may act as an inhibitor of certain enzymes or receptors, making it useful in treating diseases such as cancer or bacterial infections.
Industry
In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with enzyme active sites, inhibiting their activity. The thiazole ring may interact with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-[5-({[1-(methylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide
- N-[5-({[1-(ethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide
Uniqueness
Compared to similar compounds, N-[5-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide has unique structural features that may enhance its binding affinity and specificity for certain biological targets. The presence of multiple sulfonamide groups and the specific arrangement of functional groups contribute to its distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[5-[[1-(dimethylsulfamoyl)piperidin-4-yl]methylsulfamoyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O5S3/c1-10(19)16-13-14-9-12(24-13)25(20,21)15-8-11-4-6-18(7-5-11)26(22,23)17(2)3/h9,11,15H,4-8H2,1-3H3,(H,14,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVWWBRVOUNNLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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